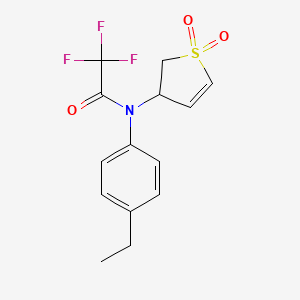

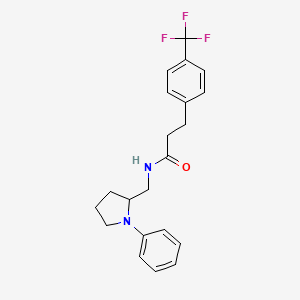

Methyl 2-amino-3,4,5-trichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-3,4,5-trichlorobenzoate is a compound that is structurally related to various other aromatic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds provides insights into the chemical behavior and potential applications of such chlorinated aromatic compounds. For instance, the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes show the importance of chlorinated aromatic systems in medicinal chemistry, particularly as allosteric enhancers of the A1 adenosine receptor .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of various substituents into an aromatic system to modulate its biological activity. For example, the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives with different electron-withdrawing or electron-releasing groups indicates the versatility of such aromatic compounds in chemical synthesis . The synthesis of these compounds is typically aimed at exploring their potential as pharmaceutical agents, with modifications designed to enhance their activity or specificity.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of chlorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate reveals a planar chlorobenzoate anion, which is a common feature in chlorinated aromatic compounds . The presence of chlorine atoms can also affect the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including substitution and addition reactions, due to the presence of reactive chlorine atoms. The reactivity of these compounds can be exploited in the synthesis of more complex molecules with potential biological activities. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate demonstrates the chemical reactivity of amino groups in the presence of acetylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by the presence and position of chlorine atoms and other substituents on the aromatic ring. These properties are critical in determining the compound's suitability for various applications, including pharmaceuticals. The hydration products of 3,4,5,6-tetrachloro-N-(methyl-2-pyridyl)phthalic acids, for instance, show how the introduction of chlorine atoms affects the compound's ability to form hydrogen-bonded networks .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-amino-3,4,5-trichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFVEZQOSCANHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)